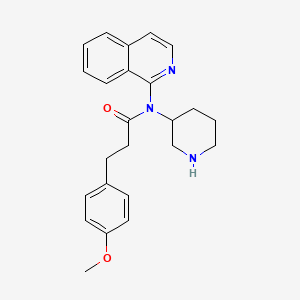

N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide

Description

N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide, commonly referred to as R-IMPP, is a small-molecule anti-secretagogue identified through phenotypic screening for its ability to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion . R-IMPP binds to the human 80S ribosomal subunit and the N-terminal signal peptide region of PCSK9 mRNA, selectively blocking its translation without broadly disrupting cellular secretion pathways (e.g., transferrin secretion remains unaffected) . This mechanism increases low-density lipoprotein receptor (LDLR) surface levels in hepatoma cells, enhancing LDL cholesterol (LDL-C) uptake .

Properties

Molecular Formula |

C24H27N3O2 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-piperidin-3-ylpropanamide |

InChI |

InChI=1S/C24H27N3O2/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3 |

InChI Key |

OKTGXQMSOIQCTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of R-IMPP involves the synthesis of the full-length and truncation mutants of the compound. Huh7 cells are plated at 150,000 cells per well and transfected with these mutants. After 24 hours, the cells are treated with 30 micromolar R-IMPP. At 48 hours post-transfection, the cells are washed three times with TBS + 2 milligrams per milliliter BSA and lysed with 100 microliters of RIPA buffer per well .

Industrial Production Methods: The industrial production of R-IMPP involves large-scale synthesis and purification processes to ensure high purity and consistency. The compound is typically stored as a powder at -20°C for up to three years or at 4°C for up to two years .

Chemical Reactions Analysis

Types of Reactions: R-IMPP undergoes various chemical reactions, including:

Oxidation: R-IMPP can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: R-IMPP can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions vary depending on the functional groups involved.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of R-IMPP .

Scientific Research Applications

R-IMPP has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of PCSK9 and its effects on LDL-C uptake.

Medicine: Explored for its potential to lower LDL-C levels and reduce the risk of cardiovascular diseases.

Industry: Utilized in the development of new drugs targeting PCSK9 and related pathways

Mechanism of Action

R-IMPP exerts its effects by selectively binding to human ribosomes and causing transcript-dependent inhibition of PCSK9 translation. This mechanism involves the targeting of the 80S ribosome, which inhibits the translation of PCSK9 protein without affecting its transcription or degradation . This unique mechanism opens new avenues for the development of drugs that modulate the activity of target proteins by inhibiting eukaryotic translation .

Comparison with Similar Compounds

Structural Analogues and Modifications

R-IMPP belongs to the propanamide class, characterized by a central amide linkage and aryl/heterocyclic substituents. Key structural analogs include:

Structural Insights :

- R-IMPP uniquely combines an isoquinoline moiety and a piperidin-3-yl group, which may enhance ribosomal binding specificity compared to piperazine-based analogs like 12f or N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide .

- The 4-methoxyphenyl group in R-IMPP is critical for hydrophobic interactions with ribosomal subunits, a feature absent in PF-06446846 (structure undisclosed) .

Mechanism of Action and Selectivity

- R-IMPP vs. PF-06446846 : Both inhibit PCSK9 translation via ribosomal stalling, but R-IMPP’s binding to the mRNA signal peptide region may confer higher specificity . PF-06446846’s exact binding site remains uncharacterized.

- R-IMPP vs. Monoclonal Antibodies (e.g., Alirocumab): Unlike antibody-based PCSK9 inhibitors, R-IMPP acts intracellularly, offering oral bioavailability and cost advantages but with less proven clinical safety .

Limitations and Off-Target Effects

- R-IMPP ’s off-target ribosomal interactions may affect other mRNA translations, necessitating selectivity profiling .

Biological Activity

N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide, commonly referred to as R-IMPP, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activities. This article delves into its biological activity, particularly focusing on its role as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is vital in cholesterol metabolism and cardiovascular health.

Structural Characteristics

The molecular formula of R-IMPP is C24H27N3O2, with a molecular weight of 389.5 g/mol. Its structure includes:

- Isoquinoline moiety

- Piperidine ring

- Methoxy-substituted phenyl group

These components contribute to its pharmacological properties and interaction mechanisms.

R-IMPP acts primarily as a small-molecule inhibitor of PCSK9. The inhibition of PCSK9 leads to increased levels of low-density lipoprotein receptors (LDL-R) on cell surfaces, which enhances the clearance of LDL cholesterol from the bloodstream. This mechanism positions R-IMPP as a potential therapeutic agent for managing hypercholesterolemia and related cardiovascular conditions .

Inhibition Pathway

Research indicates that R-IMPP interacts specifically with the 80S ribosome, inhibiting the translation of the PCSK9 protein. This selective binding suggests that R-IMPP does not merely affect PCSK9 transcription or degradation but inhibits its translation in a manner that may allow for targeted therapeutic applications .

Biological Activity Summary

The following table summarizes the biological activities associated with R-IMPP and similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| R-IMPP | Isoquinoline, piperidine, methoxyphenyl | Inhibitor of PCSK9 | Targets 80S ribosome for translation inhibition |

| N-cyclopropyl-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide | Isoquinoline, piperidine | Potential anti-inflammatory | Cyclopropyl group enhances stability |

| (R)-N-benzyl-N-(2-methoxyphenyl)propanamide | Benzyl and methoxy groups | Anticancer properties | Alters pharmacokinetics |

| N-(isoquinolin-1-yl)-2-(4-fluorophenyl)propanamide | Fluorophenyl group | Antimicrobial activity | Increases lipophilicity |

Case Studies and Research Findings

- PCSK9 Inhibition : A study demonstrated that R-IMPP significantly stimulates LDL-C uptake in hepatoma cells by enhancing LDL-R levels without affecting transferrin secretion levels. This finding highlights its potential in treating dyslipidemia .

- Translation Mechanism : Further investigations revealed that R-IMPP selectively binds to human ribosomes, inhibiting PCSK9 translation without impacting bacterial ribosomes. This specificity opens avenues for developing drugs that modulate protein activity through translation inhibition .

- Comparative Analysis : Various isoquinoline derivatives have been studied for their biological activities, with some exhibiting anti-inflammatory or anticancer properties. However, R-IMPP's unique mechanism as a PCSK9 inhibitor distinguishes it from other compounds in the same class.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

- Methodology : The synthesis involves coupling substituted piperazine/piperidine derivatives with aryl groups via nucleophilic substitution or amidation. For example, similar compounds in and were synthesized using 1-(aryl)piperazine derivatives under reflux conditions in dichloromethane or ethyl acetate. Reaction optimization includes:

- Catalyst selection : Palladium or copper catalysts (as in ) for cross-coupling steps.

- Solvent gradients : Sequential normal-phase chromatography (e.g., dichloromethane to ethyl acetate) followed by amine-phase chromatography (e.g., RediSep Rf Gold amine columns) to remove polar impurities .

- Yield improvement : Adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of arylpiperazine) and reaction time (12–24 hours).

Q. How can researchers address purification challenges caused by structural complexity?

- Methodology : Impurities often arise from unreacted intermediates or regioisomers. Solutions include:

- Two-step purification : Initial normal-phase chromatography (solvent gradient: 100% dichloromethane → 10% methanol) to remove non-polar byproducts, followed by amine-phase chromatography (hexane → ethyl acetate) to isolate the target compound .

- HPLC : Reverse-phase HPLC with acetonitrile/water gradients for final purity validation ( ).

Q. Which spectroscopic techniques are most effective for structural characterization, and how can conflicting NMR data be resolved?

- Methodology :

- 1H/13C NMR : Use 400–600 MHz instruments in CDCl3 or DMSO-d6. For example, reports δ 9.35 (broad singlet, NH) and δ 3.57 (piperidine CH) for similar compounds .

- HRMS : Confirm molecular weight with <5 ppm error.

- Resolving contradictions : Compare coupling constants (e.g., J = 7.52 Hz for CH2 groups) and integrate overlapping peaks using 2D NMR (COSY, HSQC) to distinguish regioisomers.

Advanced Research Questions

Q. What strategies can enhance the compound’s bioavailability through structural modification?

- Methodology :

- Hydrophilic substituents : Introduce hydroxyl or carboxyl groups (e.g., 4-hydroxymethyl in ) to improve solubility .

- Prodrug design : Convert tertiary amines to salt forms (e.g., HCl salts) for enhanced absorption ().

- Bioisosteric replacement : Replace methoxyphenyl with trifluoromethoxy groups () to balance lipophilicity and metabolic stability .

Q. How can in silico modeling predict biological interactions, and how are these validated experimentally?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes in ). Prioritize docking poses with ΔG < -8 kcal/mol .

- Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) for receptor-ligand interactions.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm docking predictions .

Q. How should contradictory results in receptor binding assays be analyzed, and what experimental controls are critical?

- Methodology :

- Variable standardization : Control buffer pH (7.4), temperature (25°C), and ionic strength (150 mM NaCl) to minimize assay variability.

- Orthogonal assays : Cross-validate using fluorescence polarization (for kinetic data) and radioligand displacement (for equilibrium binding) ( ).

- Data reconciliation : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and confirm significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.